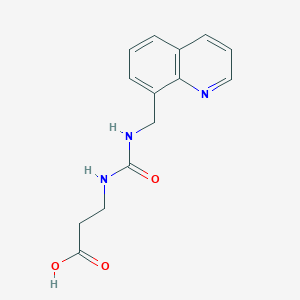![molecular formula C14H17F2N3O B11735631 1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11735631.png)
1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluoromethyl group, an ethoxyphenyl group, and a methyl group attached to the pyrazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
The synthesis of 1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethoxybenzylamine, 3-methyl-1H-pyrazole, and difluoromethylating agents.
Synthetic Route:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and may require the use of catalysts or specific solvents to achieve high yields and purity.
Industrial production methods for this compound may involve optimization of the reaction conditions, scaling up the synthesis, and purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
Analyse Des Réactions Chimiques
1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the difluoromethyl group or the ethoxyphenyl group can be replaced by other substituents using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with potential biological activities.
Applications De Recherche Scientifique
1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate in the treatment of various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
Biological Effects: The specific biological effects depend on the molecular targets and pathways involved, leading to potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds:
Similar Compounds:
Uniqueness: The presence of both the difluoromethyl group and the ethoxyphenyl group in the same molecule makes it unique, potentially leading to distinct biological activities and applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H17F2N3O |
|---|---|
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H17F2N3O/c1-3-20-12-6-4-11(5-7-12)8-17-13-9-19(14(15)16)18-10(13)2/h4-7,9,14,17H,3,8H2,1-2H3 |
Clé InChI |
HWJMSFYCVCVYRO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CNC2=CN(N=C2C)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735549.png)
amine](/img/structure/B11735559.png)
amine](/img/structure/B11735571.png)
![1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735578.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11735582.png)
![2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine](/img/structure/B11735586.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11735588.png)
![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11735593.png)
![2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11735606.png)

![N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11735614.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735616.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735618.png)
amine](/img/structure/B11735628.png)
